molecular formula C10H13N3O4 B10904020 methyl 2-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate

methyl 2-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate

Cat. No.: B10904020
M. Wt: 239.23 g/mol
InChI Key: KXTUDYDIDLIMEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a cyclopropyl group, a nitro group, and a pyrazole ring, making it a unique and interesting molecule for various scientific studies .

Preparation Methods

The synthesis of methyl 2-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate typically involves the cyclocondensation of acetylenic ketones with hydrazines. The reaction is carried out in ethanol, which provides the desired pyrazole derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 2-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Methyl 2-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate can be compared with other pyrazole derivatives, such as:

The unique combination of the cyclopropyl and nitro groups in this compound makes it distinct and valuable for specific applications in research and industry.

Biological Activity

Methyl 2-(5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring substituted with a cyclopropyl group and a nitro group, along with an ester functionality from the propanoate moiety. This unique combination of functional groups contributes to its diverse biological activities.

Feature Description
Chemical Formula C10_{10}H12_{12}N4_{4}O2_{2}
Molecular Weight 224.23 g/mol
Structural Characteristics Contains a cyclopropyl group and nitro substituent

Pharmacological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:

  • Anti-inflammatory Activity : Pyrazole compounds are known for their anti-inflammatory properties. Studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation .
  • Antimicrobial Effects : The presence of the nitro group enhances the antimicrobial activity of pyrazole derivatives. Compounds similar to this compound have been evaluated for their efficacy against various bacterial strains .
  • Anticancer Potential : Some pyrazole derivatives demonstrate cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have shown promise in inhibiting tumor growth in vitro .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Utilizing cyclopropyl-substituted hydrazines and appropriate carbonyl compounds can yield the desired pyrazole structure.
  • Esterification : The final esterification step involves reacting the pyrazole with methyl propanoate under acidic conditions to form the ester linkage.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, including this compound:

  • Study on Anti-inflammatory Activity : A recent study demonstrated that similar pyrazole derivatives exhibited comparable anti-inflammatory effects to established non-steroidal anti-inflammatory drugs (NSAIDs), showing potential for new therapeutic agents in treating inflammatory diseases .
  • Antimicrobial Evaluation : Another research effort focused on evaluating the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects that support further exploration of this compound's potential as an antimicrobial agent .
  • Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines indicated that certain pyrazole derivatives could induce apoptosis, suggesting a mechanism for their anticancer activity .

Properties

Molecular Formula

C10H13N3O4

Molecular Weight

239.23 g/mol

IUPAC Name

methyl 2-(5-cyclopropyl-3-nitropyrazol-1-yl)propanoate

InChI

InChI=1S/C10H13N3O4/c1-6(10(14)17-2)12-8(7-3-4-7)5-9(11-12)13(15)16/h5-7H,3-4H2,1-2H3

InChI Key

KXTUDYDIDLIMEE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)N1C(=CC(=N1)[N+](=O)[O-])C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.